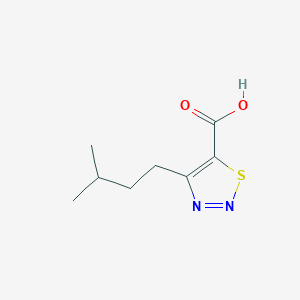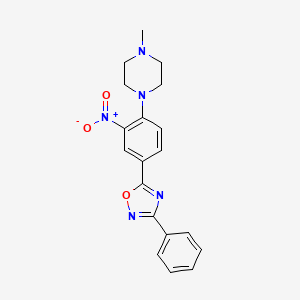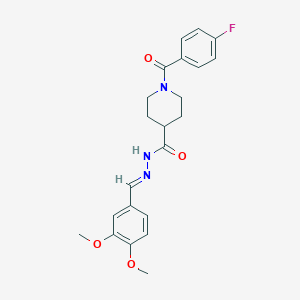
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as MOTPD, is a heterocyclic compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II and induce DNA damage, leading to apoptosis. In Alzheimer's disease research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of beta-secretase and reduce the formation of beta-amyloid plaques. In inflammation research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of NF-kappaB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. In cancer research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II and induce DNA damage, leading to apoptosis. In Alzheimer's disease research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of beta-secretase and reduce the formation of beta-amyloid plaques. In inflammation research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of NF-kappaB and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one limitation of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the high cost of synthesis and purification of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be a limitation for some research groups.
Zukünftige Richtungen
There are several future directions for the research of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in other diseases, and the investigation of its mechanism of action in more detail. Additionally, the development of derivatives of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole with improved solubility and selectivity could lead to the development of more effective therapeutic agents. Overall, the research on 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid with hydrazine hydrate, followed by reaction with 3-methoxybenzaldehyde. Another method involves the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid with thionyl chloride, followed by reaction with 3-methoxyphenylhydrazine. Both methods result in the formation of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In inflammation research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Eigenschaften
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-7-9-15(10-8-14)19-12-11-18(22(23-19)27-3)20-24-21(28-25-20)16-5-4-6-17(13-16)26-2/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUCVOHIXMBBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


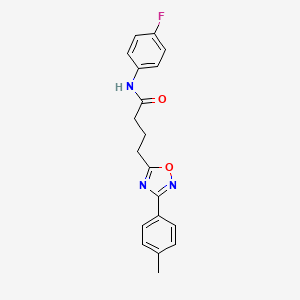

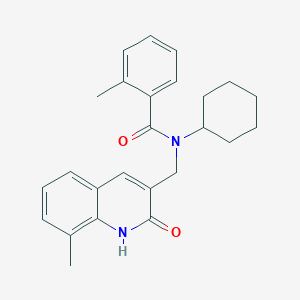
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)

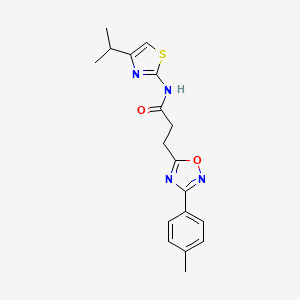
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)
![2-(4-chlorophenoxy)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7713023.png)

